molecular formula C14H10Br2 B097009 4,4'-dibromostilbene CAS No. 18869-30-2

4,4'-dibromostilbene

Cat. No.: B097009
CAS No.: 18869-30-2
M. Wt: 338.04 g/mol
InChI Key: JEHMPNUQSJNJDL-OWOJBTEDSA-N
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Description

4,4'-dibromostilbene: is an organic compound with the molecular formula C14H10Br2 . It is characterized by the presence of two bromine atoms attached to the phenyl rings, which are connected by an ethene bridge.

Scientific Research Applications

Chemistry: 4,4'-dibromostilbene is used as a building block in the synthesis of conjugated polymers and organic semiconductors . Its unique structure allows for the creation of materials with specific electronic properties .

Biology and Medicine: Research has explored the potential of this compound in biomedical applications , including its use in the development of drug delivery systems and bioimaging agents .

Industry: In the industrial sector, this compound is utilized in the production of high-performance materials such as polymers and resins . Its ability to undergo various chemical modifications makes it a versatile intermediate in manufacturing processes .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 1,2-Bis(4-bromophenyl)ethene is HeLa cells . HeLa cells are a type of human cell line that is widely used in scientific research. They are known for their robustness and adaptability, which makes them a common model system for studying cellular processes and drug responses.

Mode of Action

1,2-Bis(4-bromophenyl)ethene, also referred to as TPE-Br, has been found to generate singlet oxygen efficiently in vitro . Singlet oxygen is a highly reactive form of oxygen that can cause damage to cellular components, such as proteins and lipids, leading to cell death. The generation of singlet oxygen by TPE-Br is indicated by strong green fluorescence .

Pharmacokinetics

Its ability to generate singlet oxygen in vitro suggests that it may have bioavailability at the cellular level .

Result of Action

In vitro cytotoxicity assays have demonstrated that 1,2-Bis(4-bromophenyl)ethene can effectively kill HeLa cells . The half-maximal inhibitory concentration (IC50) is as low as 12 μg mL−1 , indicating a potent cytotoxic effect.

Action Environment

The action, efficacy, and stability of 1,2-Bis(4-bromophenyl)ethene can be influenced by various environmental factors. For instance, the generation of singlet oxygen by TPE-Br is observed in vitro , suggesting that the compound’s action may be influenced by the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4'-dibromostilbene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This method typically uses 4-bromophenylboronic acid and 1,2-dibromoethene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale coupling reactions using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as recrystallization and chromatographic purification to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4,4'-dibromostilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction Products: 1,2-Bis(4-bromophenyl)ethane.

Comparison with Similar Compounds

  • 1,2-Bis(4-chlorophenyl)ethene
  • 1,2-Bis(4-fluorophenyl)ethene
  • 1,2-Bis(4-iodophenyl)ethene

Comparison: 4,4'-dibromostilbene is unique due to the presence of bromine atoms, which provide a balance between reactivity and stability. Compared to its chlorinated and fluorinated analogs, the bromine atoms offer moderate reactivity and good leaving group ability , making it suitable for a wide range of chemical transformations. The iodinated analog, while more reactive, is less commonly used due to its higher cost and potential safety concerns .

Properties

IUPAC Name

1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHMPNUQSJNJDL-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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